Tenuifoliose A
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Overview
Description
Tenuifoliose A is an active extract from Polygala tenuifolia Willd, a traditional Chinese medicine. It is a bioactive oligosaccharide ester with anti-apoptotic and anti-depressant effects . In rat neuroglial tumor cells C6, Tenuifoliose A exhibits neuroprotective effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway .
Molecular Structure Analysis
Tenuifoliose A has a molecular formula of C62H76O35 . The exact molecular structure is not provided in the available resources. Further studies or advanced analytical techniques may be required to determine the detailed molecular structure.Physical And Chemical Properties Analysis
Tenuifoliose A has a molecular weight of 1381.25 . It is recommended to be stored at -20°C . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Scientific Research Applications
Chemical Composition and Gastrointestinal Impact
The root of Polygala tenuifolia, containing Tenuifoliose A, is noted for its nootropic, anti-inflammatory, and antipsychotic properties. It has been used traditionally to cure insomnia. A comparative study focused on the chemical components of raw Polygala tenuifolia (RPT) and its licorice-simmered variant (LPT). The study observed that levels of several components, including Tenuifoliose A, were decreased after licorice processing. This processing effectively reduced the inhibitory effect of RPT on gastrointestinal function in rats and mitigated damage to gastrointestinal tissue, providing a scientific basis for the clinical application of Polygala tenuifolia (Cui et al., 2021).
Neuroprotective Effects
Tenuifoliose A (TFSA), isolated from Polygala tenuifolia, has demonstrated neuroprotective and anti-apoptotic effects. Research on rat glioma cells C6 revealed that TFSA enhances cell viability through the ERK and PI3K signaling pathways. It also increased levels of phospho-ERK and phospho-Akt, contributing to the release of brain-derived neurotrophic factor (BDNF). These findings suggest that the neuroprotection of TFSA might be mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway (Dong et al., 2014).
Anti-inflammatory Effects
Tenuifoliside A has exhibited significant anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines like tumor necrosis factor and interleukin-1β. It also impeded the translocation of the NF-κB subunit into the nucleus and reduced the phosphorylation of MAPKs pathway components. This anti-inflammatory effect of tenuifoliside A provides a basis for its potential therapeutic use in inflammatory diseases (Kim et al., 2013).
Alzheimer's Disease Research
In the context of Alzheimer's Disease (AD), tenuifolin isolated from Polygala tenuifolia has shown promise. It has been observed to reverse spatial learning and memory deficits in transgenic AD mice. The treatment protected against Aβ25-35-induced apoptosis and loss of mitochondria-membrane potential in SH-SY5Y cells. These findings indicate that tenuifolin could have potential benefits in treating learning and memory deficits associated with AD, linked to its ability to reverse AD pathology-induced neuronal apoptosis (Wang et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[4-[5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)-5-[(E)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H76O35/c1-27(67)83-24-39-51(86-29(3)69)53(92-58-48(79)46(77)43(74)36(21-64)87-58)50(81)60(89-39)93-54-52(91-42(73)18-13-31-11-16-35(71)33(19-31)20-63)40(25-84-28(2)68)90-61(55(54)94-59-49(80)47(78)44(75)37(22-65)88-59)97-62(26-85-41(72)17-12-30-9-14-34(70)15-10-30)56(45(76)38(23-66)96-62)95-57(82)32-7-5-4-6-8-32/h4-19,36-40,43-56,58-61,63-66,70-71,74-81H,20-26H2,1-3H3/b17-12+,18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGGZRSNRSSQAZ-PWDIZTEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H76O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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